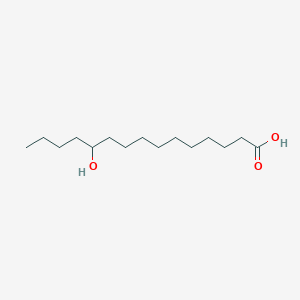
11-Hydroxypentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3. It is a straight-chain fatty acid with a hydroxyl group attached to the 11th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound.
Scientific Research Applications
11-Hydroxypentadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in cytokine and inflammatory processes .
Comparison with Similar Compounds
Pentadecanoic Acid: A straight-chain saturated fatty acid with the molecular formula C15H30O2.
11-Hydroxyhexadecanoic Acid:
Uniqueness: 11-Hydroxypentadecanoic acid is unique due to the presence of the hydroxyl group at the 11th carbon, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H30O3 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
11-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
InChI Key |
UMFHUOABFXSVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


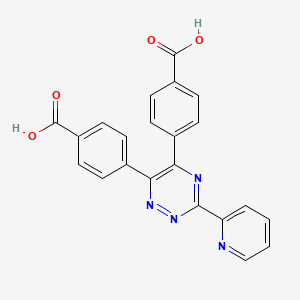
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

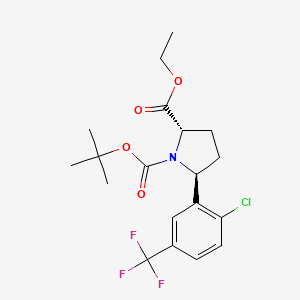
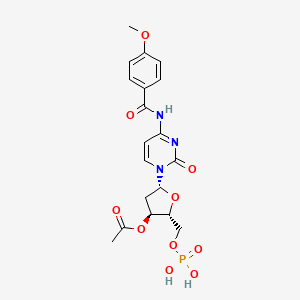

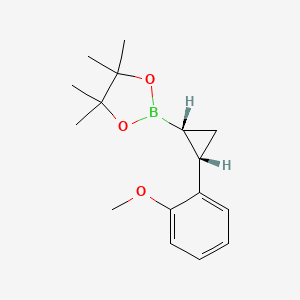
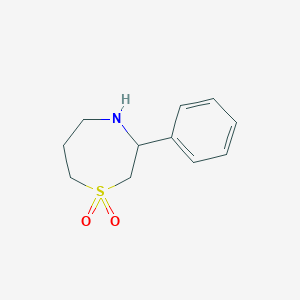
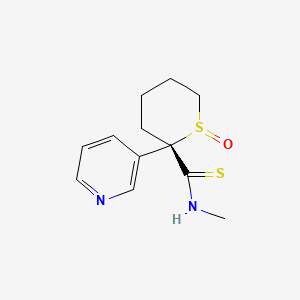

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
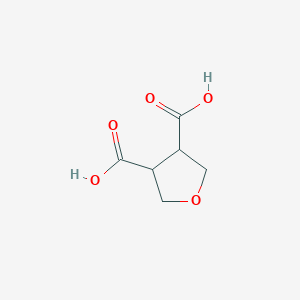
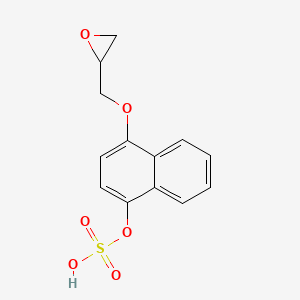
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
